molecular formula C24H19ClN4O2S2 B2594597 3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-31-0

3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2594597
CAS No.: 847403-31-0
M. Wt: 495.01
InChI Key: OPQWGSHKSWSBPN-UHFFFAOYSA-N
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Description

“3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic compound that features a combination of triazole, benzothiazole, and chlorobenzyl groups. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the chlorobenzyl group: This step might involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.

    Attachment of the benzothiazole moiety: This could be done through condensation reactions involving 2-aminothiophenol and appropriate carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial or antifungal agent.

    Anticancer Research: Investigation into its efficacy as an anticancer compound.

Industry

    Pharmaceuticals: Development of new drugs or therapeutic agents.

    Agriculture: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. In anticancer research, it might induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Triazole derivatives: Widely studied for their antifungal and anticancer activities.

    Chlorobenzyl compounds: Often investigated for their biological activities.

Uniqueness

The uniqueness of “3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” lies in its combined structural features, which may confer unique biological activities or chemical properties not found in simpler compounds.

Properties

IUPAC Name

3-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S2/c1-31-18-12-10-17(11-13-18)29-22(14-28-20-8-4-5-9-21(20)33-24(28)30)26-27-23(29)32-15-16-6-2-3-7-19(16)25/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQWGSHKSWSBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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